![molecular formula C18H21FN2O B5671707 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine](/img/structure/B5671707.png)
1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine is a chemical compound belonging to the benzylpiperazine class, which is characterized by a piperazine ring substituted with phenyl and benzyl groups that have additional functional groups such as fluorine and methoxy. These modifications influence the compound's physical, chemical, and molecular properties, making it a subject of interest for various scientific studies.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives involves multi-step organic reactions, including nucleophilic substitution, acylation, and alkylation. The specific synthesis of 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine would similarly involve strategic introduction of the fluorophenyl and methoxybenzyl groups onto the piperazine ring through carefully controlled reactions to ensure the correct placement of these groups and to maintain the integrity of the piperazine nucleus (Kawashima et al., 1991).
Molecular Structure Analysis
The molecular structure of 1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the spatial arrangement of atoms, the presence of functional groups, and molecular interactions. X-ray crystallography offers insights into the crystalline structure and intermolecular forces at play, which are crucial for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
1-(4-fluorophenyl)-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorine and methoxy groups. These functional groups affect the compound's electronic properties, making certain positions on the rings more reactive. The compound's behavior in the presence of acids, bases, oxidizing agents, and reducing agents provides further insights into its chemical properties (Mishra & Chundawat, 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-4-2-3-15(13-18)14-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOICQBLRHHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.